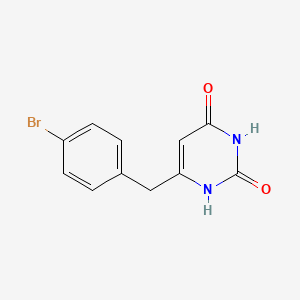

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-[(4-bromophenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNPVPZYJBMTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of β-Ketoester Intermediate

A key intermediate in the synthesis is the β-ketoester, which can be prepared via:

- Blaise reaction : Reaction of a cyano compound with a bromoester to yield β-ketoester.

- Alternative route : Condensation of carboxylic acid derivatives (e.g., 4-bromobenzoic acid) with diethyl malonate derivatives under basic conditions, as an economical alternative to Blaise reaction.

Cyclization to Pyrimidine-2,4-dione Core

Cyclization involves reacting the β-ketoester with urea or thiourea under reflux conditions to form the pyrimidine-2,4-dione ring system. This step often requires:

- Acidic or basic catalysis.

- Heating in solvents such as ethanol or acetic acid.

- Purification by recrystallization or chromatography.

Representative Synthetic Scheme (Adapted from Literature)

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of β-ketoester intermediate | Blaise reaction or condensation with diethyl malonate | 70–85 |

| 2 | Cyclization with urea/thiourea to form pyrimidine-2,4-dione | Reflux in ethanol or acetic acid | 65–90 |

| 3 | Alkylation with 4-bromobenzyl bromide | K2CO3, DMF, 50°C, 12 h | 60–80 |

| OR | Suzuki coupling of brominated pyrimidine intermediate with 4-bromobenzyl boronic acid | Pd(PPh3)4, K2CO3, toluene/H2O, 90°C, 24 h | 55–75 |

Experimental Notes and Optimization

- Solubility and formulation : The compound and intermediates may require physical methods such as vortexing, ultrasound, or mild heating to aid dissolution during preparation or formulation steps.

- Purification : Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is standard for isolating pure compounds.

- Reaction monitoring : TLC and HPLC are used to monitor reaction progress and purity.

- Safety : Handling of brominated reagents requires appropriate safety measures due to potential toxicity and reactivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 4-bromobenzyl bromide, base (K2CO3) | DMF, 25–80°C, 12 h | Simple, direct substitution | May require protection of other functional groups |

| Suzuki Coupling | Brominated pyrimidine, 4-bromobenzyl boronic acid, Pd catalyst | Toluene/H2O, 80–100°C, inert atmosphere | Versatile, allows structural diversity | Requires palladium catalyst, longer reaction time |

| Blaise Reaction (β-ketoester prep) | Cyano compound, bromoester | Organic solvent, reflux | Efficient β-ketoester formation | Sensitive to moisture, requires careful handling |

| Cyclization | β-ketoester, urea/thiourea | Reflux in ethanol/acetic acid | High yield pyrimidine core | Requires precise temperature control |

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Substitution reactions: The pyrimidine ring can undergo substitution reactions at different positions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of azido or thiol-substituted derivatives.

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Medicinal chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.

Biological studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Industrial applications: Potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the 6-Position

The biological and physicochemical properties of pyrimidine-2,4-diones are highly dependent on the substituent at the 6-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Properties of Selected Pyrimidine-2,4-dione Derivatives

Key Observations:

This contrasts with trifluoromethyl groups (e.g., in ), which are strongly electronegative and lipophilic, enhancing herbicidal activity .

Steric Considerations : The tert-butyl group in 1-(4-tert-butylbenzyl)pyrimidine-2,4-dione provides steric hindrance, which may limit conformational flexibility compared to the smaller 4-fluorophenylthio group in .

Biological Activity: Antiviral Potential: Arylthio derivatives (e.g., 12h in ) exhibit HIV RT inhibition, suggesting that the 4-bromobenzyl group could similarly target viral enzymes due to halogen bonding . Herbicidal Activity: The trifluoromethyl derivative in showed 98% efficacy against Brassica napus, highlighting the importance of fluorine substituents in agrochemical applications .

Pharmacokinetic and Computational Insights

- HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidine derivatives () exhibited HOMO-LUMO gaps of 3.91–4.10 eV, suggesting moderate reactivity. The bromobenzyl group’s electron-withdrawing nature may further reduce this gap, enhancing electrophilic interactions .

- Molecular Docking : For herbicidal activity, trifluoromethyl derivatives (e.g., 2o in ) showed strong hydrogen bonding with Arg98 and π–π interactions with FAD in Nicotiana tabacum PPO. The bromobenzyl group’s bulk may hinder similar interactions unless compensatory hydrophobic binding occurs .

Biological Activity

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound's chemical structure features a bromobenzyl group attached to a pyrimidine dione core, which is crucial for its biological activity. The synthesis typically involves multi-step reactions that can include the use of various reagents and conditions. For instance, one study outlines a method involving the reaction of 4-bromobenzylamine with pyrimidine derivatives under specific conditions to yield the target compound with high purity and yield .

Antimicrobial Activity

6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione exhibits notable antimicrobial properties. Research has shown that it possesses inhibitory effects against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It was evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved .

Case Studies

- Antimicrobial Efficacy : A detailed investigation into the compound's effectiveness against resistant strains of bacteria highlighted its potential as a lead compound for developing new antibiotics. The study utilized a series of derivatives to assess structure-activity relationships (SAR), revealing that modifications at the bromobenzyl position significantly influenced antimicrobial potency .

- Anticancer Studies : Another case study focused on the compound's effects on human cancer cell lines, where it was found to inhibit cell proliferation significantly. The results indicated that the presence of the bromobenzyl group was essential for enhancing cytotoxicity compared to other analogs without this substitution .

The biological activity of 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione is thought to stem from its ability to interfere with cellular processes such as DNA replication and protein synthesis in microbial and cancer cells. Computational studies have suggested that the compound may bind effectively to target enzymes or receptors involved in these processes, leading to its observed biological effects .

Q & A

Basic: What are the common synthetic routes for 6-(4-bromobenzyl)pyrimidine-2,4(1H,3H)-dione?

Answer:

The synthesis typically involves alkylation or condensation reactions. A representative method includes:

- Step 1: Reacting pyrimidine-2,4(1H,3H)-dione derivatives with 4-bromobenzyl halides (e.g., benzyl chlorides) in a polar aprotic solvent like DMF, using potassium carbonate as a base. This promotes nucleophilic substitution at the N1 or N3 position of the pyrimidine ring .

- Step 2: Purification via recrystallization from ethanol or water to obtain crystalline solids (yields ~60–75%) .

Key Considerations: - Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress with TLC (silica gel, chloroform/methanol eluent) .

Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

- 1H NMR: Identifies substitution patterns. For example, the 4-bromobenzyl group shows aromatic protons as doublets (δ 7.2–7.5 ppm) and a benzylic CH2 signal (δ ~4.5–5.0 ppm) .

- Mass Spectrometry (MS): ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 335.2 for C11H9BrN2O2) .

- X-ray Crystallography: Resolves dihedral angles between the pyrimidine ring and bromobenzyl group (e.g., 62–70°), critical for understanding steric effects .

Advanced: How can alkylation efficiency be optimized during synthesis?

Answer:

Optimization variables include:

- Solvent: DMF enhances solubility of intermediates compared to acetone .

- Base: Potassium carbonate outperforms weaker bases (e.g., NaHCO3) in deprotonating the pyrimidine ring .

- Temperature: Reflux (~80°C) accelerates reaction but may require shorter durations (4–6 hr) to avoid side products .

Table 1: Alkylation Optimization Comparison

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DMF, K2CO3, RT, 10 hr | 65 | 98.5 | |

| DMF, K2CO3, 80°C, 4 hr | 78 | 97.8 |

Advanced: What strategies mitigate low solubility in biological assays?

Answer:

- Structural Modifications: Introduce polar groups (e.g., hydroxyl, methoxy) to the benzyl moiety to enhance aqueous solubility .

- Formulation: Use co-solvents like DMSO (≤5% v/v) or prepare prodrugs (e.g., phosphate esters) .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media vs. 10% FBS) .

- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation, which may explain variability in IC50 values .

- Structural Confirmation: Re-validate compound identity via LC-MS and NMR for batches showing discrepancies .

Advanced: What are the design principles for derivatives with enhanced kinase inhibition?

Answer:

- Scaffold Hybridization: Fuse pyrrolo[2,3-d]pyrimidine cores (e.g., from ) to introduce planar aromaticity for ATP-binding pocket interactions.

- Substituent Effects: Electron-withdrawing groups (e.g., -CF3) at the 6-position improve binding affinity to tyrosine kinases .

- SAR Analysis: Prioritize derivatives with ≤100 nM IC50 against VEGFR2 or EGFR in preliminary screens .

Basic: How is bromine incorporation verified in the final compound?

Answer:

- Elemental Analysis: Confirm Br content via combustion analysis (theoretical ~23.8% for C11H9BrN2O2) .

- XPS or EDX: Detect bromine peaks (~70 eV in XPS) in solid-state samples .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

- DFT Calculations: Model electrophilic aromatic substitution (e.g., bromination) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) using GROMACS .

Basic: What safety precautions are required for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and goggles.

- Ventilation: Use fume hoods due to potential dust formation .

- Storage: Keep in airtight containers at 4°C, away from light .

Advanced: How to scale up synthesis without compromising yield?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.